molecular formula C24H41N7O12 B14224519 L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid CAS No. 628725-66-6

L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid

Cat. No.: B14224519
CAS No.: 628725-66-6
M. Wt: 619.6 g/mol
InChI Key: HOJXABQOGSBGHN-XSPKBYBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid is a peptide compound composed of six amino acids: threonine, alanine, serine, glutamine, valine, and aspartic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

In an industrial setting, the synthesis of such peptides can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The serine and threonine residues can be oxidized to form aldehydes or ketones.

    Reduction: The peptide can be reduced to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents, depending on the desired modification, such as acylating agents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine aldehyde.

Scientific Research Applications

L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and biosensors.

Mechanism of Action

The mechanism of action of L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-glutamic acid
  • L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-lysine
  • L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-phenylalanine

Uniqueness

L-Threonyl-L-alanyl-L-seryl-L-glutaminyl-L-valyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of aspartic acid, for example, introduces a negatively charged residue that can influence the peptide’s solubility and interaction with other molecules.

Properties

CAS No.

628725-66-6

Molecular Formula

C24H41N7O12

Molecular Weight

619.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid

InChI

InChI=1S/C24H41N7O12/c1-9(2)18(23(41)29-13(24(42)43)7-16(35)36)31-20(38)12(5-6-15(25)34)28-21(39)14(8-32)30-19(37)10(3)27-22(40)17(26)11(4)33/h9-14,17-18,32-33H,5-8,26H2,1-4H3,(H2,25,34)(H,27,40)(H,28,39)(H,29,41)(H,30,37)(H,31,38)(H,35,36)(H,42,43)/t10-,11+,12-,13-,14-,17-,18-/m0/s1

InChI Key

HOJXABQOGSBGHN-XSPKBYBCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.